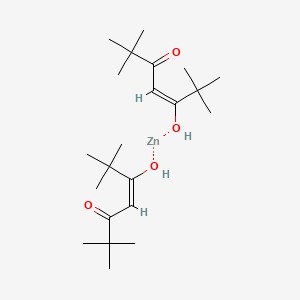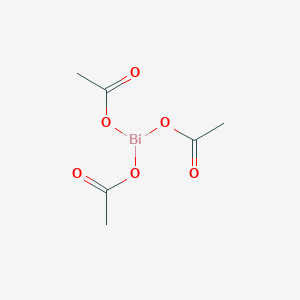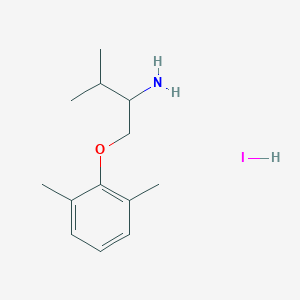
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) is an organometallic compound that features zinc coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionato ligands. This compound is known for its stability and is used in various applications, particularly in the field of materials science and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) typically involves the reaction of zinc salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add 2,2,6,6-tetramethyl-3,5-heptanedione along with a base like sodium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the zinc complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other coordinating ligands under appropriate conditions.
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other diketones or ligands that can displace the existing ligands.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: Various ligands, including phosphines and amines, can be used to form new coordination complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while oxidation or reduction reactions may alter the oxidation state of the zinc center.
科学的研究の応用
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zinc oxide nanoparticles and thin films, which have applications in electronics, optics, and catalysis.
Biological Studies: It is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) depends on its application:
Catalysis: In catalytic processes, the zinc center can activate substrates by coordinating to them, facilitating various chemical transformations.
Materials Science: As a precursor for zinc oxide, the compound decomposes under specific conditions to form zinc oxide nanoparticles or thin films.
Biological Studies: The compound can interact with biological molecules, such as enzymes, by coordinating to active sites and influencing their activity.
類似化合物との比較
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can be compared with other metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): This compound has similar coordination properties but different redox behavior due to the presence of copper instead of zinc.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II): Used in the deposition of lead oxide thin films, this compound has different applications and safety considerations compared to the zinc complex.
The uniqueness of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) lies in its stability, versatility in various applications, and the specific properties imparted by the zinc center.
特性
分子式 |
C22H40O4Zn |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7+; |
InChIキー |
MLHSFTRXWHJIHL-ORWWTJHYSA-N |
異性体SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Zn] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)


